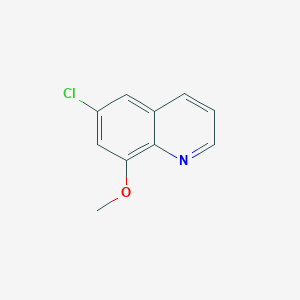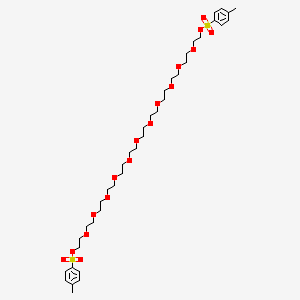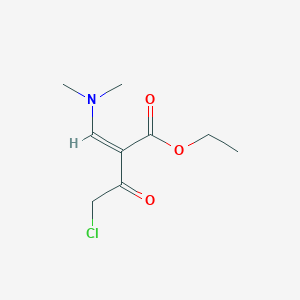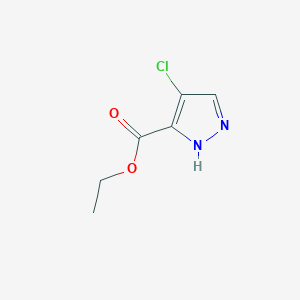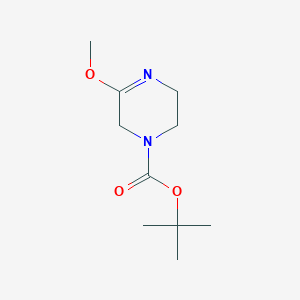
4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid
Overview
Description
The compound “4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid” is an organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is used for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .Scientific Research Applications
Peptide Synthesis
Boc-protected amino acids are commonly used in peptide synthesis. The Boc group protects the amino group during the coupling of amino acids to form peptides. It can be removed under mild acidic conditions without affecting other functional groups in the peptide chain .
Organic Synthesis
The Boc group is also used in organic synthesis to protect reactive amine groups. This allows for selective reactions to occur at other sites within the molecule without interference from the amine group .
Medicinal Chemistry
In medicinal chemistry, Boc-protected amino acids are used to create drug candidates with improved pharmacokinetic properties. The protection of amino groups can enhance the stability and solubility of these compounds .
Material Science
Boc-protected amino acids can be used in material science for the synthesis of polymers and resins that require specific functional groups to remain protected during the polymerization process .
Bioconjugation
The Boc group is useful in bioconjugation techniques where it is necessary to attach biomolecules to surfaces or other molecules without affecting the active sites .
Enzyme Inhibition Studies
Boc-protected amino acids can be used in enzyme inhibition studies where they act as inhibitors or substrates for enzymes, allowing researchers to study enzyme mechanisms and kinetics .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid is the Receptor-type tyrosine-protein phosphatase beta . This protein plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
It’s known that the compound interacts with its target protein, potentially influencing its function . The tert-butoxycarbonyl (Boc) group in the compound is a protective group used in peptide synthesis . It prevents unwanted reactions in selective or multistep organic synthesis .
Biochemical Pathways
Given its target, it’s likely involved in pathways related to cell growth and differentiation
Pharmacokinetics
It’s known that the compound is soluble in methanol , which could potentially influence its absorption and distribution in the body. The presence of the Boc group may also impact its metabolic stability .
Result of Action
Given its target, it may influence cellular processes such as cell growth and differentiation . The compound’s use in peptide synthesis suggests it may play a role in the formation of proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in methanol suggests that the presence of certain solvents can impact its action. Additionally, the stability of the Boc group under different conditions can affect the compound’s efficacy .
properties
IUPAC Name |
3-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLRCEYNJFVYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



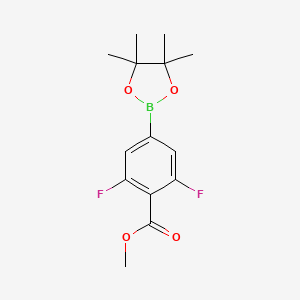


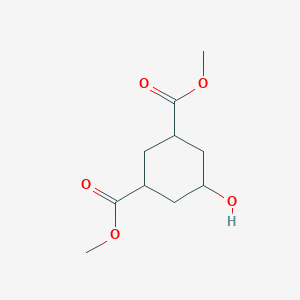
![3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine](/img/structure/B1427099.png)

![trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester](/img/structure/B1427102.png)

